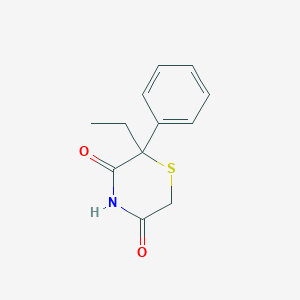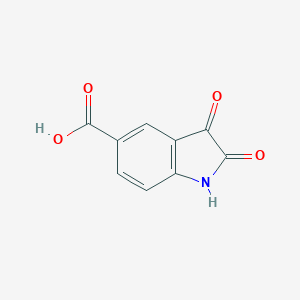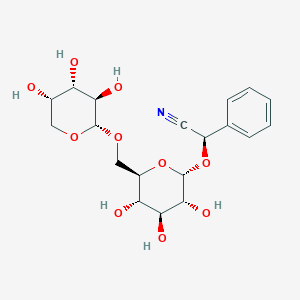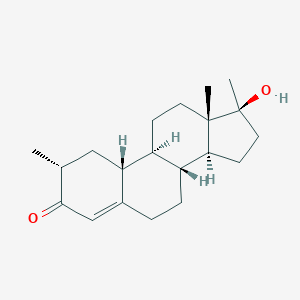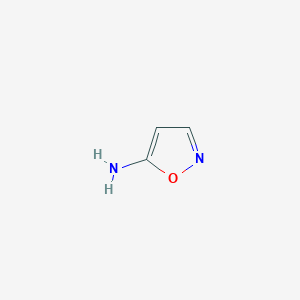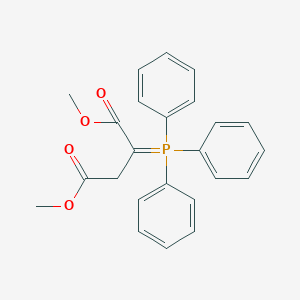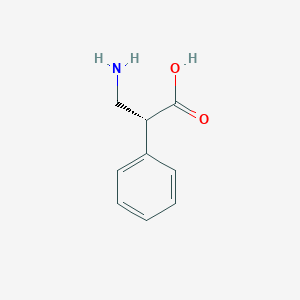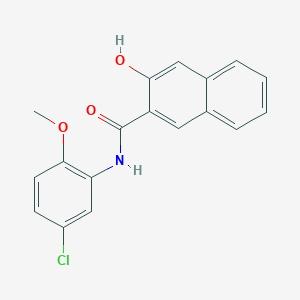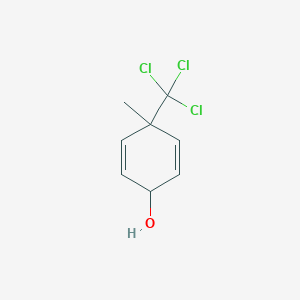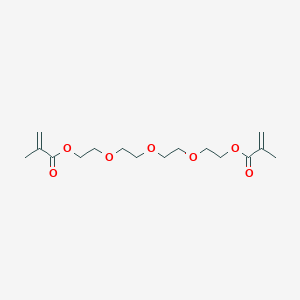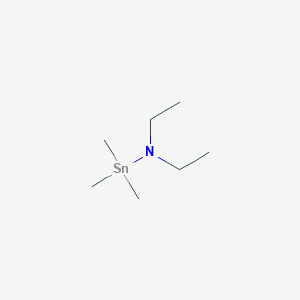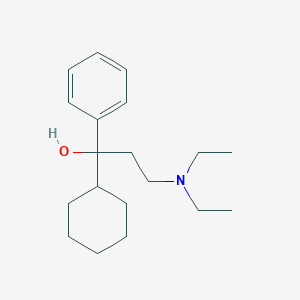
1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol, also known as CX-516, is a compound that belongs to the ampakine family. Ampakines are a class of drugs that enhance the activity of AMPA receptors in the brain, which are responsible for regulating synaptic plasticity and cognitive function. CX-516 has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol works by enhancing the activity of AMPA receptors in the brain, which are responsible for regulating synaptic plasticity and cognitive function. Specifically, 1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol binds to a specific site on the AMPA receptor known as the "allosteric modulatory site," which enhances the receptor's response to glutamate, the primary neurotransmitter responsible for synaptic transmission in the brain.
Biochemical and Physiological Effects:
1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and ADHD. 1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol has also been shown to enhance LTP in the hippocampus, a process that is crucial for learning and memory. Additionally, 1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol has been shown to increase the release of acetylcholine, a neurotransmitter that is important for cognitive function and memory.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol in lab experiments is its ability to enhance cognitive function and memory in animal models. This makes it a useful tool for studying the mechanisms underlying these processes in the brain. However, one limitation of using 1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol is its potential for off-target effects, as it has been shown to interact with other neurotransmitter systems in addition to the AMPA receptor.
Future Directions
There are several future directions for research on 1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol. One area of interest is its potential therapeutic applications in the treatment of Alzheimer's disease, schizophrenia, and ADHD. Additionally, there is interest in developing more selective ampakines that target specific subtypes of AMPA receptors, which could improve their therapeutic efficacy and reduce the potential for off-target effects. Finally, there is interest in studying the long-term effects of 1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol on cognitive function and memory, as well as its potential for neuroprotection in the aging brain.
Synthesis Methods
1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol can be synthesized through a multi-step process that involves the reaction of cyclohexanone with diethylamine to form N,N-diethylcyclohexanamine. This intermediate is then reacted with benzaldehyde in the presence of sodium borohydride to produce 1-phenyl-2-(diethylamino)ethyl alcohol. Finally, this compound is cyclized using para-toluenesulfonic acid to yield 1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol.
Scientific Research Applications
1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, 1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and ADHD. 1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol has also been shown to enhance long-term potentiation (LTP), a process that is crucial for learning and memory, in the hippocampus.
properties
CAS RN |
115-64-0 |
|---|---|
Product Name |
1-Cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol |
Molecular Formula |
C19H31NO |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C19H31NO/c1-3-20(4-2)16-15-19(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5,7-8,11-12,18,21H,3-4,6,9-10,13-16H2,1-2H3 |
InChI Key |
IOZLFEFPJZYFFY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O |
Canonical SMILES |
CCN(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O |
solubility |
24.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



